N-(3-Phenoxypropyl)glycine
Description
N-(3-Phenoxypropyl)glycine is a glycine derivative featuring a phenoxypropyl group attached to the nitrogen atom of the glycine backbone. These compounds are used in diagnostic applications for organic acidemias and mitochondrial fatty acid β-oxidation disorders . The phenoxypropyl substituent likely enhances lipophilicity compared to unmodified glycine, influencing its pharmacokinetic and biochemical interactions.
Properties
CAS No. |
88720-76-7 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-phenoxypropylamino)acetic acid |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-12-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2,(H,13,14) |
InChI Key |
SMKDJPLZHTXULH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form amino acetonitrile, which is then hydrolyzed to produce glycine derivatives.
Industrial Production Methods: The industrial production of N-(3-Phenoxypropyl)glycine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carboxyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
Chemistry: N-(3-Phenoxypropyl)glycine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used to study protein glycation and its effects on protein function .
Medicine: this compound has potential therapeutic applications due to its ability to interact with various biological targets .
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
N-(3-Phenoxypropyl)glycine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The phenoxypropyl group enhances its binding affinity to these targets, leading to various biological effects . The compound can modulate neurotransmitter release and receptor activity, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural Classification and Key Modifications
Glycine derivatives are categorized based on their nitrogen-bound substituents. Below is a comparative analysis of N-(3-Phenoxypropyl)glycine and its analogs:
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications | References |
|---|---|---|---|---|---|
| This compound | 3-Phenoxypropyl | C₁₁H₁₃NO₃ | 207.2 (estimated) | Research (hypothesized) | [7, 12] |
| N-(3-Phenylpropionyl)glycine | 3-Phenylpropanoyl | C₁₁H₁₃NO₃ | 207.2 | Diagnostic biomarkers | [7, 14] |
| N-(p-Fluorobenzyl)glycine | p-Fluorobenzyl | C₉H₁₀FNO₂ | 195.2 | Oxytocin analogs, biochemical studies | [1] |
| N-(3-Hydroxypropyl)glycine | 3-Hydroxypropyl | C₅H₁₁NO₃ | 133.1 | Surfactant synthesis, drug delivery | [1, 4] |
| N-Lauroyl-N-(3-hydroxypropyl)glycine | Lauroyl + 3-hydroxypropyl | C₁₇H₃₃NO₄ | 315.4 | Research applications (e.g., surfactants) | [4] |
| N-(3-Aminopropyl)glycine | 3-Aminopropyl | C₅H₁₂N₂O₂ | 132.2 | Antimicrobial peptoids | [6] |
| N-(4-Guanidinobutyl)glycine | 4-Guanidinobutyl | C₇H₁₆N₄O₂ | 188.2 | Enhanced cationic antimicrobial activity | [6] |
(a) Lipophilicity and Solubility
- Phenoxypropyl vs. Hydroxypropyl: The phenoxy group in this compound increases lipophilicity compared to the polar 3-hydroxypropyl group in N-(3-Hydroxypropyl)glycine, which is more water-soluble due to its hydroxyl moiety .
- Acyl vs. Alkyl Chains: N-(3-Phenylpropionyl)glycine (acyl substituent) exhibits lower solubility in polar solvents compared to alkyl-substituted analogs like N-(3-Aminopropyl)glycine .
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